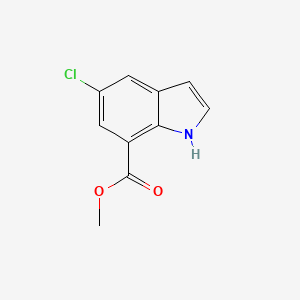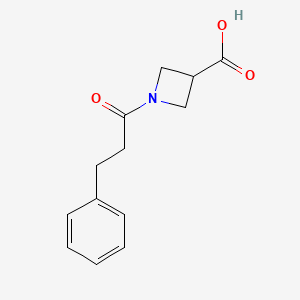![molecular formula C9H10FNO B1532802 7-fluoro-3-metil-3,4-dihidro-2H-benzo[b][1,4]oxazina CAS No. 61382-42-1](/img/structure/B1532802.png)
7-fluoro-3-metil-3,4-dihidro-2H-benzo[b][1,4]oxazina
Descripción general
Descripción
7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the CAS Number: 61382-42-1 . It has a molecular weight of 167.18 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is1S/C9H10FNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a structural diagram. Physical and Chemical Properties Analysis
7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 167.18 . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Este compuesto ha sido reconocido por sus propiedades antimicrobianas. Los compuestos que contienen el átomo de flúor, como “7-fluoro-3-metil-3,4-dihidro-2H-benzo[b][1,4]oxazina”, se ha descubierto que poseen una actividad antimicrobiana más fuerte en comparación con aquellos con átomos de cloro o bromo .
Propiedades Anticancerígenas
Los derivados de 1,4-benzoxazina, incluido el compuesto en cuestión, han mostrado potencial en aplicaciones anticancerígenas. Han sido parte de la investigación en química sintética y medicinal debido a sus actividades biológicas .
Aplicaciones Antitrombóticas
El compuesto se ha asociado con actividades antitrombóticas, lo que podría hacerlo valioso en el desarrollo de tratamientos para trastornos de coagulación sanguínea .
Efectos Anticonvulsivos
La investigación ha indicado que los compuestos de 1,4-benzoxazina pueden tener efectos anticonvulsivos, lo que sugiere una posible aplicación en el tratamiento de trastornos convulsivos .
Antagonistas del Receptor de Serotonina
Estos compuestos se han estudiado como antagonistas del receptor 5-HT6, lo que podría tener implicaciones en el tratamiento de diversos trastornos neurológicos .
Abridores de Canales de Potasio
También se han identificado como abridores de canales de potasio selectivos para la vejiga, lo que podría ser útil en afecciones urológicas .
Agonistas de la Dopamina
Como agonistas de la dopamina, estos compuestos pueden tener aplicaciones en el tratamiento de afecciones como la enfermedad de Parkinson .
Inhibidores de PI3Kinasa
El compuesto ha sido investigado como un inhibidor de PI3Kinasa, lo cual es significativo en la investigación y las estrategias de tratamiento del cáncer .
Safety and Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P264, P270, P301+P312, and P330 , which involve washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth in case of ingestion .
Propiedades
IUPAC Name |
7-fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWNORIHOSLHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737623 | |
| Record name | 7-Fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61382-42-1 | |
| Record name | 7-Fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532720.png)
![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)

![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)
![1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532728.png)






![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1532740.png)
![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)
